
2-(3-Bromophenyl)propan-2-ol
Overview
Description
2-(3-Bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H11BrO It is characterized by the presence of a bromine atom attached to the third position of a phenyl ring, which is further connected to a propan-2-ol group
Preparation Methods
Grignard Reaction: Primary Synthetic Pathway
General Reaction Mechanism
The synthesis of 2-(3-bromophenyl)propan-2-ol follows a two-step Grignard reaction:
- Nucleophilic Addition : Methylmagnesium bromide (MeMgBr) reacts with methyl 3-bromobenzoate to form a magnesium alkoxide intermediate.
- Acidic Workup : Hydrolysis with aqueous HCl or NH₄Cl yields the tertiary alcohol.
The reaction is highly sensitive to moisture and oxygen, necessitating anhydrous conditions.
Experimental Procedures and Yield Optimization
Table 1: Comparative Analysis of Grignard Reaction Conditions
*Reported for 2-(2-bromophenyl)propan-2-ol, demonstrating positional isomer applicability.
Critical Parameters:
- Temperature Control : Reactions initiated at 0°C with gradual warming to room temperature (RT) prevent exothermic side reactions.
- Solvent Choice : Tetrahydrofuran (THF) outperforms diethyl ether due to superior solubility of aromatic esters.
- Quenching Strategy : Gradual acid addition (e.g., HCl) minimizes localized heating, preserving product integrity.
Alternative Synthetic Routes
Trifluoroacetyl Intermediate Alkylation
A modified approach involves 1-(3-bromophenyl)-2,2,2-trifluoroethanone reacting with trimethylsilyl chloride (TMSCl) in benzene, yielding 2-(3-bromophenyl)-1,1,1-trifluoro-3-(trimethylsilyl)propan-2-ol. This method achieves 73% yield but requires specialized reagents.
Radical Cyclization
While less common, radical-mediated cyclization using tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) has been explored. This route is limited by lower yields (~30%) and challenges in controlling regioselectivity.
Industrial-Scale Production Considerations
Process Intensification
- Continuous Flow Reactors : Enable precise temperature control and reduced reaction times, mitigating biphenyl byproduct formation.
- In-Line Purification : Chromatography-free methods using MTBE extraction and sodium bicarbonate washes are favored for cost efficiency.
Yield-Limiting Factors
- Impurity Profile : Biphenyl (from coupling reactions) and unreacted methyl 3-bromobenzoate are primary contaminants.
- Reagent Purity : Commercial MeMgBr solutions often contain stabilizers (e.g., LiCl), which may alter reaction kinetics.
Mechanistic Insights and Side Reactions
Competing Pathways
- 1,2-Reduction : Over-reduction of the ketone intermediate to 3-bromobenzyl alcohol occurs at elevated temperatures (>40°C).
- Biphenyl Formation : High bromobenzene concentrations and prolonged heating favor Ullmann-type coupling.
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a phenylpropanol derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-bromoacetophenone.
Reduction: Formation of 3-phenylpropan-2-ol.
Substitution: Formation of 3-hydroxyphenylpropan-2-ol or 3-aminophenylpropan-2-ol.
Scientific Research Applications
Chemistry
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Building Block in Organic Synthesis:
- 2-(3-Bromophenyl)propan-2-ol serves as an essential intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, making it a versatile building block in organic chemistry.
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Mechanistic Studies:
- The compound is used in mechanistic studies to understand reaction pathways involving alcohols and halides. Its structure allows researchers to investigate elimination reactions and the role of hydroxide ions in these processes.
Biology
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Biochemical Pathway Studies:
- This compound has been utilized to study various biochemical pathways, particularly those involving cytochrome P450 enzymes. It modulates enzyme activity, affecting metabolic pathways critical for drug metabolism and detoxification processes.
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Antimicrobial Activity:
- Research has indicated that this compound exhibits significant antibacterial properties against various strains of bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents.
Medicine
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Pharmaceutical Synthesis:
- The compound is a precursor in the synthesis of pharmaceuticals targeting specific biological pathways. Its ability to modulate enzyme activities makes it a candidate for further exploration in drug development aimed at treating diseases involving metabolic dysregulation.
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Potential Therapeutic Effects:
- Preliminary studies suggest that this compound may have therapeutic applications due to its interactions with biological systems, warranting further investigation into its pharmacological properties.
Industry
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Production of Fragrances and Dyes:
- In the industrial sector, this compound is utilized in the production of fragrances and dyes due to its aromatic properties and ability to undergo various chemical transformations.
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Agricultural Chemicals:
- The compound has potential applications in developing pesticides and herbicides, leveraging its chemical reactivity and biological activity against pests.
Antimicrobial Activity Study
A study investigated the antibacterial efficacy of this compound against several bacterial strains, demonstrating notable inhibition rates. The findings suggest that this compound could be developed into a new class of antimicrobial agents.
Pharmacological Applications
Research focused on synthesizing new pharmaceutical compounds using this compound as a precursor highlighted its role in drug design targeting metabolic enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity. For instance, in substitution reactions, the bromine atom can be replaced by nucleophiles, leading to the formation of new compounds with different biological activities . The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological molecules.
Comparison with Similar Compounds
2-(3-Bromophenyl)propan-2-ol can be compared with other similar compounds, such as:
2-(2-Bromophenyl)propan-2-ol: Similar structure but with the bromine atom at the second position.
2-(4-Bromophenyl)propan-2-ol: Similar structure but with the bromine atom at the fourth position.
3-Bromophenylpropan-1-ol: Different position of the hydroxyl group.
Uniqueness: The unique positioning of the bromine atom at the third position in this compound imparts distinct chemical properties, such as specific reactivity patterns and potential biological activities, making it a valuable compound for research and industrial applications .
Biological Activity
Overview
2-(3-Bromophenyl)propan-2-ol, with the molecular formula CHBrO, is an organic compound characterized by a bromine atom attached to the third position of a phenyl ring and a propan-2-ol group. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Biological Activity
Research has highlighted several key areas of biological activity for this compound:
1. Antimicrobial Properties
- Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways in microorganisms.
2. Anticancer Effects
- Investigations into the anticancer properties of this compound have shown promise, particularly in inhibiting the proliferation of cancer cells. The compound appears to induce apoptosis (programmed cell death) in certain cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and death.
The biological effects of this compound are believed to arise from its interaction with specific molecular targets:
1. Enzyme Interactions
- The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to the inhibition or modulation of these enzymes, affecting the metabolism of various xenobiotics and endogenous compounds.
2. Cellular Signaling Pathways
- It influences key cellular processes by modulating signaling pathways involved in oxidative stress response and apoptosis. For instance, it can alter gene expression related to these processes, impacting overall cellular health and function.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Case Study 1: Antimicrobial Activity
- A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) within a range that suggests potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
- In vitro tests on various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. The compound was particularly effective against breast cancer cells, where it induced apoptosis through caspase activation pathways.
Data Table: Summary of Biological Activities
Activity Type | Target Organisms/Cells | Mechanism | Key Findings |
---|---|---|---|
Antimicrobial | Staphylococcus aureus, E. coli | Disruption of cell membranes | Significant MIC values indicating potential efficacy |
Anticancer | Various cancer cell lines | Induction of apoptosis | Reduced cell viability and caspase activation |
Enzyme Interaction | Cytochrome P450 enzymes | Inhibition/modulation | Altered metabolic pathways affecting drug metabolism |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3-Bromophenyl)propan-2-ol, and what reaction conditions are critical for achieving high purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 3-bromophenylboronic acid with acetone under acid catalysis or using 3-bromobenzyl alcohol in the presence of a base (e.g., KOH) and a solvent like THF. Critical parameters include temperature control (0–25°C), stoichiometric ratios, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product with >95% purity .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodology : Use a combination of techniques:
- NMR spectroscopy (¹H/¹³C) to confirm the aromatic substitution pattern and hydroxyl group.
- Mass spectrometry (ESI-MS) for molecular ion verification.
- HPLC with UV detection (λ = 254 nm) to assess purity.
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation, as demonstrated in structurally analogous brominated compounds .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodology :
- Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Use fume hoods to avoid inhalation of vapors.
- Store in airtight containers away from oxidizers and acids.
- Dispose of waste via certified hazardous waste services, as improper disposal risks environmental contamination .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported yields for this compound synthesis across different studies?
- Methodology : Analyze variables such as:
- Catalyst efficiency : Transition-metal catalysts (e.g., Pd) may improve yields but introduce cost/complexity.
- Reaction time : Extended durations (24–48 hrs) may favor side reactions (e.g., over-alkylation).
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may reduce regioselectivity. Systematic DOE (Design of Experiments) can identify optimal conditions .
Q. What strategies mitigate low regioselectivity in Friedel-Crafts alkylation pathways for this compound derivatives?
- Methodology :
- Directing groups : Introduce electron-withdrawing substituents (e.g., -NO₂) on the benzene ring to guide alkylation to the meta position.
- Catalyst modulation : Use Lewis acids (e.g., AlCl₃) to stabilize intermediates and enhance selectivity.
- Computational modeling : DFT calculations predict reactive sites and transition states, enabling rational design of substrates .
Q. How can the antimicrobial potential of this compound derivatives be systematically evaluated?
- Methodology :
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Structure-Activity Relationship (SAR) studies : Modify the bromophenyl group or hydroxyl position to correlate structural changes with efficacy.
- Mechanistic studies : Fluorescence-based assays to assess membrane disruption or enzyme inhibition (e.g., β-lactamase) .
Q. What analytical techniques resolve conflicting data on the compound’s stability under varying pH conditions?
- Methodology :
- Accelerated stability studies : Expose the compound to pH 2–12 buffers at 40°C for 14 days.
- LC-MS/MS monitoring : Detect degradation products (e.g., debromination or oxidation byproducts).
- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life under specific storage conditions .
Properties
IUPAC Name |
2-(3-bromophenyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFMJMFYMQAUDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567808 | |
Record name | 2-(3-Bromophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30951-66-7 | |
Record name | 2-(3-Bromophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Bromophenyl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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